N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Description

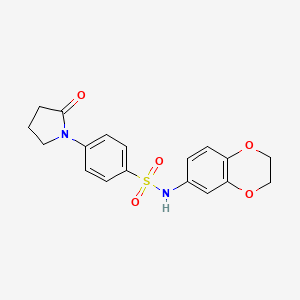

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin ring linked to a benzene sulfonamide core substituted with a 2-oxopyrrolidin moiety. The 2-oxopyrrolidin substituent, a five-membered lactam, introduces polarity and conformational rigidity, which may enhance target binding and metabolic stability compared to simpler alkyl or aryl groups .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-4-6-15(7-5-14)26(22,23)19-13-3-8-16-17(12-13)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTKWFPFPUQVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Sulfonamide : The initial step typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium to yield the sulfonamide derivative.

- Substitution Reactions : Subsequent reactions with various electrophiles such as bromoacetamides can be performed to introduce the oxopyrrolidine moiety.

- Purification : The final products are purified through crystallization or chromatography techniques.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of sulfonamides exhibit inhibitory activity against various enzymes, including:

- α-glucosidase : Important for carbohydrate metabolism, inhibition of this enzyme suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

| Compound | α-glucosidase Inhibition % |

|---|---|

| N-(2,3-Dihydro... | 30% (weak) |

| Other derivatives | Varies |

Acetylcholinesterase Inhibition

The compound also shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are explored for their potential in treating Alzheimer's disease (AD) .

Anti-inflammatory and Antioxidant Activity

Compounds containing the 1,4-benzodioxane structure have been noted for their anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and modulate inflammatory pathways .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Cardiovascular Effects : Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For instance, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure significantly compared to controls .

- Zebrafish Model : Toxicity assessments using zebrafish embryos have provided insights into the safety profile of these compounds, indicating that while some derivatives exhibit beneficial effects, they may also present developmental toxicity at higher concentrations .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multi-step reactions starting from 2,3-dihydrobenzodioxin derivatives. The initial sulfonamide formation can be achieved by reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides in alkaline conditions. Subsequent modifications can include the introduction of pyrrolidinyl groups through acylation reactions.

Chemical Structure:

The compound features a benzodioxin moiety linked to a pyrrolidinone structure via a sulfonamide bond.

Antidiabetic Potential

Recent studies have indicated that derivatives of this compound exhibit significant inhibition of α-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of α-glucosidase slows carbohydrate absorption in the intestine, which can help regulate blood glucose levels post-meal .

Neuroprotective Effects

The ability of these compounds to inhibit acetylcholinesterase is particularly relevant for neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, these compounds may enhance cholinergic transmission and improve cognitive function .

Therapeutic Screening

A study conducted on various synthesized derivatives showed that several compounds derived from N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) displayed promising results in enzyme inhibition assays. For example:

| Compound Name | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |

|---|---|---|

| Compound A | 85% | 70% |

| Compound B | 90% | 75% |

| Compound C | 80% | 60% |

These results indicate that structural modifications can significantly enhance biological activity .

Structure-Activity Relationship (SAR)

Research into the SAR of these compounds has revealed that the presence of specific functional groups influences their inhibitory activity against target enzymes. For instance, the introduction of electron-withdrawing groups on the aromatic ring has been associated with increased potency against α-glucosidase .

Chemical Reactions Analysis

Core Sulfonamide Formation

The primary reaction involves the synthesis of the benzodioxin-sulfonamide core:

Reaction : 2,3-dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride.

Conditions : Aqueous alkaline medium (pH-controlled) with stirring for 4–5 hours .

Outcome : Parent compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) forms as a light brown amorphous powder .

Pyrrolidine Derivative Coupling

The target compound includes a 4-(2-oxopyrrolidin-1-yl) substituent, suggesting a subsequent coupling reaction. Based on analogous reactions , this step likely involves:

Reagents : A substituted pyrrolidine derivative (e.g., 2-oxopyrrolidine) and a coupling agent (e.g., LiH in DMF).

Mechanism : Nucleophilic substitution or condensation to introduce the pyrrolidine moiety at the sulfonamide’s para position.

Key Chemical Transformations

Analytical Confirmation

The synthesized compound is typically characterized by:

-

1H-NMR : To confirm aromatic proton signals and sulfonamide NH absorption.

-

IR Spectroscopy : Detection of sulfonamide (S=O) and amide (N-H) functional groups .

-

CHN Analysis : Verification of molecular formula consistency.

Reactivity Considerations

-

Stability : Likely stable under standard conditions due to the sulfonamide’s robust structure.

-

Hydrolysis : Susceptible to acidic or basic hydrolysis, breaking the sulfonamide bond.

-

Substitution : The para position on the benzene ring may allow further functionalization (e.g., alkylation).

Comparison with Similar Compounds

Structural Comparisons

Key Structural Insights :

- Electron-Withdrawing Groups (e.g., nitro , halogen ): Enhance antibacterial activity but reduce solubility.

- Bulky Substituents (e.g., 3-phenylpropyl ): May hinder antibacterial efficacy but improve enzyme inhibition (e.g., lipoxygenase).

- Lactam vs.

Antibacterial Activity :

- Compound 5a (2-bromoethyl derivative): Exhibited IC50 values of 13.00 µg/mL (S. typhi) and 9.22 µg/mL (E. coli), nearing ciprofloxacin’s potency (7.83–8.01 µg/mL) .

- Compound 3 (parent methyl derivative): Moderate activity against E. coli (IC50 ~9.22 µg/mL) but inactive against S. aureus and P. aeruginosa .

- Nitrobenzenesulfonamide Derivatives (e.g., 5e, 5f): Showed biofilm inhibition (E. coli, B. subtilis) with low cytotoxicity .

Enzyme Inhibition :

- Lipoxygenase : Compound 5c (3-phenylpropyl) and 5e (4-chlorobenzyl) inhibited lipoxygenase with IC50 values of 85.79 mM and 89.32 mM, respectively, though far weaker than Baicalein (22.41 mM) .

Hypothesized Activity of Target Compound :

The 2-oxopyrrolidin group’s polarity and rigidity may balance antibacterial and enzyme inhibitory effects. Its lactam ring could mimic peptide bonds, enabling interactions with bacterial proteases or inflammatory enzymes like cyclooxygenase.

Unique Features of the Target Compound

- Enhanced Binding Potential: The lactam’s hydrogen-bonding capacity may improve affinity for enzymes like lipoxygenase or bacterial dihydropteroate synthase (DHPS), a sulfonamide target .

- Metabolic Stability: The rigid pyrrolidinone ring could reduce oxidative metabolism compared to flexible alkyl chains, extending half-life .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this sulfonamide derivative?

Methodological Answer:

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (~10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .

- Step 2 : Perform N-substitution with alkyl/aryl halides in DMF using LiH as a catalyst. Optimize reaction time and temperature (e.g., 60–80°C) to enhance yield .

- Critical Parameters : Monitor pH rigorously during sulfonylation to avoid side reactions. Use LiH for efficient deprotonation in substitution steps.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for sulfonamide (S=O at ~1150–1350 cm⁻¹) and benzodioxin (C-O-C at ~1250 cm⁻¹) .

- ¹H NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for benzodioxin and benzene sulfonamide moieties) and substituent integration .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., sulfonamide N-H···O interactions) for absolute structural validation .

Q. What in vitro screening approaches are recommended for initial biological evaluation?

Methodological Answer:

- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .

- Enzyme Inhibition : Screen against lipoxygenase or similar enzymes via spectrophotometric assays (e.g., monitoring hydroperoxide formation at 234 nm). Calculate IC₅₀ values using dose-response curves .

Advanced Research Questions

Q. How can computational modeling and crystallographic data synergize to elucidate mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide and enzyme active sites (e.g., lipoxygenase). Prioritize residues involved in hydrogen bonding (e.g., Arg/His) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with crystallographic B-factors to identify flexible regions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ data .

Q. How to resolve discrepancies between in vitro activity and computational predictions?

Methodological Answer:

- Data Triangulation : Compare enzyme inhibition results with docking scores. If contradictions arise, re-evaluate protonation states or tautomeric forms in simulations .

- Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing 2-oxopyrrolidinyl with piperidinyl) to test SAR hypotheses. Re-screen activity and refine models iteratively .

Q. Can AI-driven simulations enhance understanding of physicochemical properties?

Methodological Answer:

- COMSOL Multiphysics Integration : Model diffusion coefficients or solubility parameters using AI-optimized PDE solvers. Train neural networks on existing spectral or crystallographic datasets to predict novel derivatives .

- Smart Laboratories : Implement robotic platforms for high-throughput synthesis and testing. Use real-time AI feedback to adjust reaction conditions (e.g., pH, solvent ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.